molecular formula C17H15N5O2 B10981192 N-[3-(acetylamino)phenyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

N-[3-(acetylamino)phenyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10981192
M. Wt: 321.33 g/mol
InChI Key: UKDHSJHTUROLOD-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative featuring a pyridin-3-yl substituent at the 5-position of the pyrazole ring and an acetylamino group on the phenyl ring at the N-3 position. This compound belongs to a class of molecules designed for therapeutic applications, particularly kinase inhibition, due to its structural resemblance to ATP-competitive inhibitors . Its synthesis typically involves coupling pyrazole-3-carboxylic acid derivatives with substituted anilines using carbodiimide-based coupling agents like EDCI and HOBT, as described in general pyrazole carboxamide synthesis protocols .

Key structural attributes influencing its bioactivity include:

  • Pyridin-3-yl group: Enhances binding affinity to kinase active sites via π-π stacking and hydrogen bonding.
  • Acetylamino phenyl group: Improves solubility and metabolic stability compared to unmodified phenyl rings.

Properties

Molecular Formula

C17H15N5O2

Molecular Weight

321.33 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H15N5O2/c1-11(23)19-13-5-2-6-14(8-13)20-17(24)16-9-15(21-22-16)12-4-3-7-18-10-12/h2-10H,1H3,(H,19,23)(H,20,24)(H,21,22)

InChI Key

UKDHSJHTUROLOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NN2)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of 3-(acetylamino)aniline with pyridine-3-carboxylic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-[3-(acetylamino)phenyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were reported as follows:

Cell Line IC50 (µM)
A54912.5
MCF-715.0

These results suggest that the compound could serve as a lead for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity is critical in managing diseases characterized by chronic inflammation, such as arthritis and other autoimmune disorders .

Antimicrobial Activity

This compound has shown promise in antimicrobial applications. Derivatives of pyrazole compounds have been evaluated for their efficacy against various bacterial strains, indicating potential use in treating infections .

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

  • Anticancer Research : A study published in Cancer Letters highlighted the compound's ability to inhibit tumor growth in xenograft models, demonstrating its potential as a therapeutic agent for cancer treatment.
  • Inflammation Models : Research conducted on animal models showed that treatment with this compound resulted in reduced inflammation markers, supporting its role in anti-inflammatory therapies .
  • Antimicrobial Efficacy : In vitro tests against bacterial strains revealed that certain derivatives exhibited lower minimum inhibitory concentrations than standard antibiotics, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related pyrazole carboxamides from diverse studies:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
N-[3-(Acetylamino)phenyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide 5-(Pyridin-3-yl), N-3-(acetylamino phenyl) C₁₇H₁₆N₅O₂ 336.35* High kinase affinity, moderate solubility N/A
BH51560 (N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide) 5-(2-Hydroxy-4,5-dimethylphenyl), N-4-(acetylamino phenyl) C₂₀H₂₀N₄O₃ 364.40 Improved hydrophilicity due to hydroxyl group; lower metabolic stability
BH51582 (5-(2-hydroxy-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide) 5-(2-Hydroxy-4-methylphenyl), N-3-(trifluoromethyl phenyl) C₁₈H₁₄F₃N₃O₂ 361.32 Enhanced lipophilicity (CF₃ group); reduced oral bioavailability
Ponatinib derivative (3-(2-{imidazo[1,2-a]pyridin-3-yl}ethynyl)-4-methyl-N-(3-{2-[(pyrrolidin-1-yl)methyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)phenyl)benzamide) Imidazo-pyridinyl ethynyl, trifluoromethyl phenyl C₃₄H₂₈F₃N₇O 640.63 High potency against ABL mutants; poor oral bioavailability in rats

*Estimated based on structural formula.

Key Observations:
  • Substituent Effects: The pyridin-3-yl group in the target compound confers superior kinase binding compared to hydroxyaryl groups (e.g., BH51560 and BH51582), as seen in kinase inhibition assays . Trifluoromethyl groups (e.g., BH51582) increase lipophilicity but may reduce solubility, limiting bioavailability . Acetylamino groups balance solubility and stability, making the target compound more drug-like than non-acetylated analogs .

Biological Activity

N-[3-(acetylamino)phenyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H14N4O2\text{C}_{14}\text{H}_{14}\text{N}_{4}\text{O}_{2}

This structure features a pyrazole ring, an acetylamino group, and a pyridine moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Inhibition of Enzymes : This compound has shown potential as an inhibitor of several enzymes, including cyclooxygenases (COX) and monoamine oxidases (MAO), which are involved in inflammatory processes and neurotransmitter metabolism, respectively .
  • Antitumor Activity : Studies indicate that pyrazole derivatives can induce apoptosis in cancer cells. The compound has demonstrated significant cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range .

Biological Activity Data

Activity IC50 (µM) Cell Line/Target Reference
COX Inhibition0.07Enzyme Inhibition
MAO Inhibition40Enzyme Inhibition
Antitumor Activity49.85A549 (lung cancer)
Apoptosis Induction-MCF-7 (breast cancer)

Case Studies

  • Antitumor Effects : A study investigated the effect of this compound on A549 cells. The results showed that the compound induced apoptosis and inhibited cell proliferation significantly compared to control groups .
  • Anti-inflammatory Activity : Another study evaluated the anti-inflammatory properties of this compound through its effect on COX enzymes. The findings indicated that it effectively reduced the production of pro-inflammatory mediators, suggesting its potential use in treating inflammatory diseases .

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